molecular formula C12H8O2S B074542 3-thiophen-2-yl-3H-2-benzofuran-1-one CAS No. 147437-99-8

3-thiophen-2-yl-3H-2-benzofuran-1-one

Cat. No. B074542
M. Wt: 216.26 g/mol
InChI Key: JXGGVKILPREQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thiophen-2-yl-3H-2-benzofuran-1-one, also known as TBX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBX belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Mechanism Of Action

The mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one is not fully understood. However, it has been suggested that 3-thiophen-2-yl-3H-2-benzofuran-1-one exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.

Biochemical And Physiological Effects

3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.

Advantages And Limitations For Lab Experiments

3-thiophen-2-yl-3H-2-benzofuran-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations associated with 3-thiophen-2-yl-3H-2-benzofuran-1-one. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.

Future Directions

There are several future directions for the study of 3-thiophen-2-yl-3H-2-benzofuran-1-one. One potential area of research is the development of 3-thiophen-2-yl-3H-2-benzofuran-1-one-based anticancer drugs. Another area of research is the investigation of 3-thiophen-2-yl-3H-2-benzofuran-1-one as a potential treatment for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one and to evaluate its potential toxicity and side effects. Overall, 3-thiophen-2-yl-3H-2-benzofuran-1-one is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.

Synthesis Methods

3-thiophen-2-yl-3H-2-benzofuran-1-one can be synthesized using various methods, including the cyclization of 2-(thiophen-2-yl)phenylacetic acid with acetic anhydride. Another method involves the reaction of 2-(thiophen-2-yl)phenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide and 2-hydroxybenzaldehyde. The final product is then purified using column chromatography.

Scientific Research Applications

3-thiophen-2-yl-3H-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been studied for its anti-inflammatory and antiviral properties.

properties

CAS RN

147437-99-8

Product Name

3-thiophen-2-yl-3H-2-benzofuran-1-one

Molecular Formula

C12H8O2S

Molecular Weight

216.26 g/mol

IUPAC Name

3-thiophen-2-yl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H8O2S/c13-12-9-5-2-1-4-8(9)11(14-12)10-6-3-7-15-10/h1-7,11H

InChI Key

JXGGVKILPREQLK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3

Origin of Product

United States

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